3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

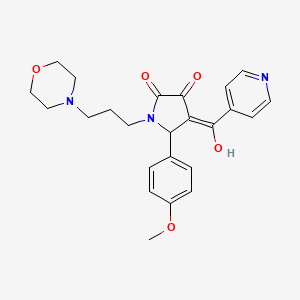

The compound 3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative characterized by multiple functional groups:

- 4-Methoxyphenyl group: An aromatic ring with a methoxy substituent (–OCH₃) at position 5, providing electron-donating resonance effects.

- 3-Morpholinopropyl chain: A morpholine-containing alkyl chain at position 1, enhancing solubility via tertiary amine and ether functionalities.

Computational methods, such as density functional theory (DFT) for thermochemical analysis , could elucidate its electronic properties and reactivity.

Properties

IUPAC Name |

(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-31-19-5-3-17(4-6-19)21-20(22(28)18-7-9-25-10-8-18)23(29)24(30)27(21)12-2-11-26-13-15-32-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDXNKGGGIZOCC-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues identified in the evidence are compared below:

Electronic and Physicochemical Properties

- Electron-Donating vs. In contrast, 4-fluorophenyl (in ) withdraws electrons inductively, altering binding affinity in biological targets. The isonicotinoyl group (pyridine-4-carbonyl) in the target compound is more polar than benzoyl derivatives (e.g., ), affecting solubility and logP values.

- Solubility and Pharmacokinetics: The 3-morpholinopropyl chain, common across analogues, improves aqueous solubility via tertiary amine protonation and ether oxygen hydrogen bonding . Bulky substituents (e.g., isopropoxy in ) may reduce solubility but enhance target selectivity through steric exclusion.

Computational Predictions

- DFT Calculations : The target compound’s electronic properties (e.g., HOMO-LUMO gaps, absolute hardness ) could be modeled using DFT methods , predicting reactivity toward electrophiles or nucleophiles.

- LogP and pKa : Substituent variations (e.g., fluorine in vs. methoxy in the target) would shift logP (lipophilicity) and ionization states, influencing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.